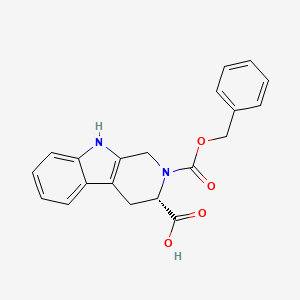

Z-Tpi-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Tpi-OH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of thiazole and has a molecular formula of C7H7NO2S.

科学研究应用

氧化锌材料的多功能应用

氧化锌 (ZnO) 材料,特别是 ZnO 四足体,因其多功能性而被广泛研究。这些材料在物理、化学、电气工程、材料科学、能源、纺织、橡胶、增材制造、化妆品、制药和医学等广泛领域中得到应用。它们独特的结构特性使其适用于纳电子学/光电子传感设备、多功能复合材料/涂层、生物医学工程材料和能量收集候选物等先进技术。合成各种纳米和微结构的简便性增加了它们在研究和实际应用中的吸引力 (Mishra & Adelung, 2017)。

ZnO 的抗菌活性

ZnO 已被证明具有显着的抗菌活性,这归因于即使在没有光的情况下也会产生活性氧 (ROS)。表面缺陷在 ROS 的产生中起着至关重要的作用,使 ZnO 纳米粒子对细菌特别有效。此特性对于医疗保健和环境保护中的应用至关重要 (Lakshmi Prasanna & Vijayaraghavan, 2015)。

Z 光谱学和医学影像

交替相位辐照 (ZAPI) 的 Z 光谱学的发展为医学影像提供了一种新工具,特别是用于研究水-大分子相互作用和大分子里 pH 敏感的交换动力学。此技术因其低功耗要求和最小化比吸收率 (SAR) 限制而具有优势,使其适用于临床应用 (Närväinen, Hubbard, Kauppinen, & Morris, 2010)。

光催化应用

基于 ZnO 的材料因其光催化特性而被广泛研究,特别是在废水处理中。调整 ZnO 的表面-本体结构和光生电荷转移途径一直是增强其光活性和稳定性的重点。掺杂、表面改性和异质结构等策略已被用于提高 ZnO 作为光催化剂的效率 (Kumar & Rao, 2015)。

ZnO 纳米粒子的生物医学应用

ZnO 纳米粒子因其抗癌和抗菌活性而在生物医学应用中显示出前景。它们产生 ROS 和诱导细胞凋亡的能力使其适用于药物递送系统,提高药物疗效,同时最大程度地减少副作用。ZnO 纳米粒子在医疗保健中的潜力很大,从癌症治疗到抗菌治疗 (Mishra, Mishra, Ekielski, Talegaonkar, & Vaidya, 2017)。

作用机制

Target of Action

Z-Tpi-OH, also known as Z-L-Tpi-OH, primarily targets the Src homology region 2 domain-containing phosphatase 1 (SHP-1) and Triosephosphate isomerase (TPI) . SHP-1 is a potential cancer therapeutic target due to its negative regulation of immune cell activation . TPI is a glycolytic enzyme that interconverts the 3-carbon sugars dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), playing a crucial role in anaerobic glucose metabolism .

Mode of Action

Z-Tpi-OH interacts with its targets in a unique way. As an inhibitor of SHP-1, it selectively increases SHP-1 phospho-substrates in Jurkat T cells . This interaction leads to changes in the immune response, making it a potential anti-cancer agent .

Biochemical Pathways

Z-Tpi-OH affects the biochemical pathways regulated by its targets. By inhibiting SHP-1, it can potentially alter immune cell activation and anti-tumor action . The interaction with TPI suggests an influence on the glycolytic pathway, specifically the interconversion of DHAP and G3P .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

The molecular and cellular effects of Z-Tpi-OH’s action are primarily related to its potential anti-cancer activity. By inhibiting SHP-1, Z-Tpi-OH can induce IFN-γ+ cells, which have anti-tumor action . The interaction with TPI could also have significant effects, given TPI’s role in glucose metabolism .

属性

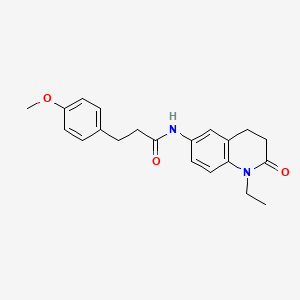

IUPAC Name |

(3S)-2-phenylmethoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-19(24)18-10-15-14-8-4-5-9-16(14)21-17(15)11-22(18)20(25)26-12-13-6-2-1-3-7-13/h1-9,18,21H,10-12H2,(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMKLISBGHMKKW-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

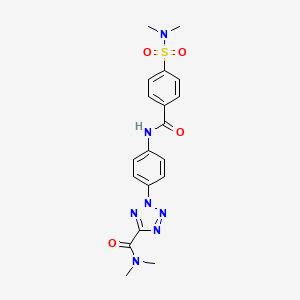

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tpi-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)

![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)

![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2828297.png)